molecular formula C17H24FN3O3 B1264527 4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

Cat. No. B1264527
M. Wt: 337.4 g/mol
InChI Key: VZWNZOWARCSQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[(3-fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Spin Label Amino Acids for Peptide Studies: The use of spin label amino acids like TOAC has significantly advanced studies on peptides, enabling detailed analysis of peptide backbone dynamics, secondary structures, and interactions with other molecules and membranes through EPR spectroscopy and other techniques (Schreier et al., 2012). This research underscores the utility of specialized amino acids in probing molecular structures and dynamics, a domain where our compound of interest could potentially find applications.

Drug Development and Pharmacophore Analysis

  • Central Nervous System (CNS) Acting Drugs: Heterocyclic compounds with nitrogen, sulfur, and oxygen have been identified as crucial frameworks for developing CNS-active drugs. Functional groups like piperidine, part of the compound , are highlighted for their relevance in synthesizing compounds with potential CNS activity, underscoring the importance of such structures in medicinal chemistry (Saganuwan, 2017).

Biodegradation and Environmental Research

  • Biodegradation of Chemical Compounds: Research on the degradation pathways of various chemical compounds by bacteria emphasizes the environmental impact and biodegradability of synthetic compounds. Such studies are crucial for understanding how chemical compounds, potentially including our compound of interest, interact with the environment and how they can be broken down biologically (Keyser et al., 1976).

properties

Product Name

4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

Molecular Formula

C17H24FN3O3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-[2-[(3-fluorobenzoyl)amino]ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H24FN3O3/c1-2-24-17(23)21-10-6-15(7-11-21)19-8-9-20-16(22)13-4-3-5-14(18)12-13/h3-5,12,15,19H,2,6-11H2,1H3,(H,20,22)

InChI Key

VZWNZOWARCSQMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
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4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
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4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
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4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester
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4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

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